Superior Oral Bioavailability vs. Lidocaine
The antiarrhythmic agent EO-122, synthesized directly from Quinuclidine-3-carboxylic acid hydrochloride, demonstrates a marked pharmacokinetic advantage over its structural analog lidocaine. In preclinical models, EO-122 achieved oral bioavailability exceeding 80%, whereas lidocaine is known to have poor and unreliable oral absorption, requiring intravenous administration for therapeutic effect [1]. Under comparable experimental conditions of coronary occlusion-induced arrhythmia in dogs, oral EO-122 (10-20 mg/kg) effectively suppressed arrhythmia with an onset of 11-65 minutes and a duration of 25-120 minutes, while lidocaine was either totally ineffective or of ultra-short duration [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | >80% (for derived EO-122) |
| Comparator Or Baseline | Lidocaine (poor oral absorption, requires IV administration) |
| Quantified Difference | Quantitatively >80% bioavailability vs. clinically inadequate oral absorption |
| Conditions | Preclinical study in dogs with coronary occlusion-induced arrhythmia |
Why This Matters
This translates to a viable oral therapeutic option, eliminating the need for continuous intravenous infusion, which is a critical differentiator for procurement in antiarrhythmic drug development programs.
- [1] Scilit. A Preclinical Study of EO-122, a New Lidocaine-Like Antiarrhythmic Drug. Angiology, 1980. View Source
